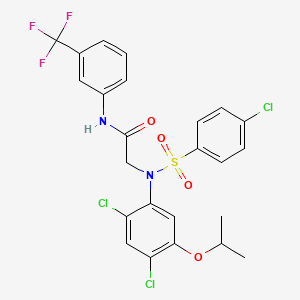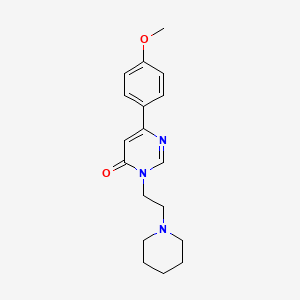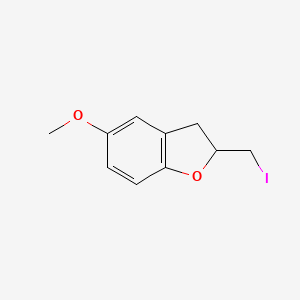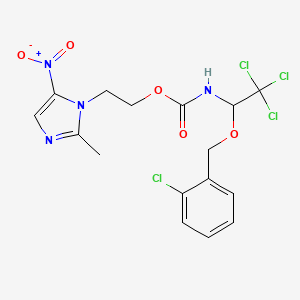
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide, is a complex molecule that may have potential therapeutic or chemical applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various properties and activities, such as antiviral, anticancer, and neuroprotective effects , as well as their molecular conformations and interactions .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions starting from various phenolic or aniline precursors. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, with careful consideration of the protecting groups and reaction conditions to accommodate the chloro, sulfonyl, and isopropoxy functional groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and IR, and in some cases, confirmed by X-ray crystallography . The presence of various substituents can lead to different conformations, as seen in the study of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides, where gauche conformers were found to be more stable than cis ones . The molecular structure of the compound would likely exhibit similar complexity, with potential intramolecular hydrogen bonding and conformational isomerism.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The presence of chloro and sulfonyl groups in the compound of interest suggests that it could undergo nucleophilic substitution reactions or potentially react with amines to form new heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. For instance, the polarity and solubility can be studied using dipole moment measurements and solvation models . The crystal packing and hydrogen bonding patterns can significantly affect the melting point and solubility . The compound , with its trifluoromethyl and chlorophenylsulfonyl groups, would likely exhibit high polarity and could form strong intermolecular interactions, influencing its physical state and solubility.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The crystal structure of similar compounds shows specific molecular conformations, like trans conformations of N—H and C=O bonds, influencing their physical and chemical properties. For instance, 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide exhibits planar SO2—NH—CO—C groups and specific dihedral angles with benzene rings, suggesting similar structural features could be present in the chemical of interest (Gowda et al., 2008).
Potential for Anticancer and Antibacterial Applications
- Derivatives of the compound, like those containing the 1,3,4-oxadiazole and acetamide groups, have been explored for their antibacterial and anti-enzymatic potential. This indicates possible research avenues in developing antimicrobial agents using similar molecular structures (Nafeesa et al., 2017).
- Other similar compounds have shown effectiveness in inhibiting the growth of various bacterial strains, suggesting the potential use of the chemical in antibacterial research (Iqbal et al., 2017).
Exploration in Organic Synthesis and Material Science
- Compounds with similar molecular structures have been synthesized for use as intermediates in the creation of pesticides, indicating potential applications in agricultural chemistry (Olszewska et al., 2008).
- The study of hydrogen bonds in substituted acetamides provides insights into the molecular interactions that could be relevant for the development of new materials or chemical processes (Romero & Margarita, 2008).
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O4S/c1-14(2)36-22-12-21(19(26)11-20(22)27)32(37(34,35)18-8-6-16(25)7-9-18)13-23(33)31-17-5-3-4-15(10-17)24(28,29)30/h3-12,14H,13H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMALGOCGQWCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)



![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)